![molecular formula C22H19N3O B14142052 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one CAS No. 849030-83-7](/img/structure/B14142052.png)
3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one is an organic compound with a complex structure that includes a quinoxaline core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one typically involves the reaction of 4-methylaniline with benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with o-phenylenediamine under acidic conditions to yield the desired quinoxaline derivative. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: Reduced quinoxaline derivatives.
Substitution: Various substituted quinoxaline derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development, particularly in the treatment of diseases where enzyme inhibition is a therapeutic strategy.
Medicine
In medicinal chemistry, this compound is explored for its potential as an anticancer agent. Its ability to interfere with cellular processes and induce apoptosis in cancer cells is of significant interest.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.
Mecanismo De Acción
The mechanism of action of 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and leading to downstream effects on cellular processes. In the case of its anticancer activity, the compound induces apoptosis by disrupting mitochondrial function and activating caspase pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(4-chloroanilino)-phenylmethyl]-1H-quinoxalin-2-one
- 3-[(4-bromoanilino)-phenylmethyl]-1H-quinoxalin-2-one
- 3-[(4-fluoroanilino)-phenylmethyl]-1H-quinoxalin-2-one
Uniqueness
Compared to its analogs, 3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one exhibits unique properties due to the presence of the methyl group on the aniline ring. This methyl group can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from its halogenated counterparts.
Propiedades
Número CAS |
849030-83-7 |
|---|---|
Fórmula molecular |
C22H19N3O |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one |
InChI |
InChI=1S/C22H19N3O/c1-15-11-13-17(14-12-15)23-20(16-7-3-2-4-8-16)21-22(26)25-19-10-6-5-9-18(19)24-21/h2-14,20,23H,1H3,(H,25,26) |
Clave InChI |
KIQRBVIWYWDOMD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(C2=CC=CC=C2)C3=NC4=CC=CC=C4NC3=O |
Solubilidad |
0.5 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(4-fluorophenyl)amino]-2-oxoethyl}-4-methylbenzamide](/img/structure/B14141970.png)
![4-(4-Chlorophenyl)-2-[5-phenyl-3-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazole](/img/structure/B14141974.png)
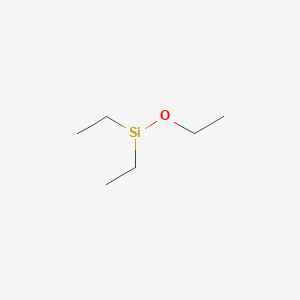
![2-[4-(Methanesulfonyl)phenyl]-3H-imidazo[4,5-c]pyridine](/img/structure/B14141995.png)
![4-[(1E)-3-Amino-3-oxo-1-propen-1-yl]benzoic acid](/img/structure/B14141997.png)

![7-tert-butyl-2-(hexylsulfanyl)-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14142014.png)
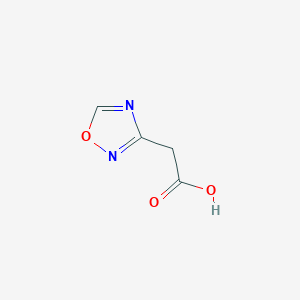
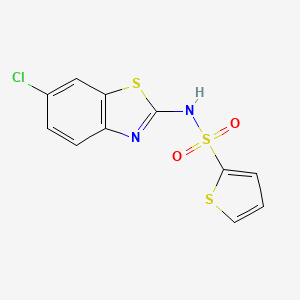
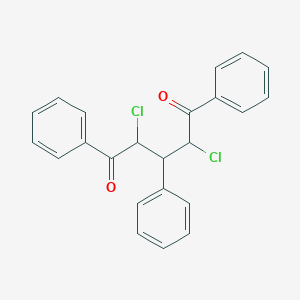
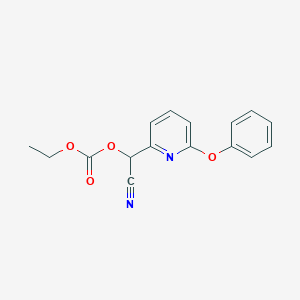
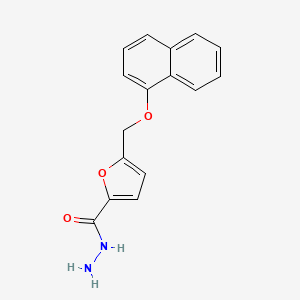
![N'-(2-hydroxypropyl)-N-[4-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14142033.png)
![(2E)-3-(4-chlorophenyl)-N-[4-(4-methylpiperidin-1-yl)phenyl]prop-2-enamide](/img/structure/B14142043.png)
